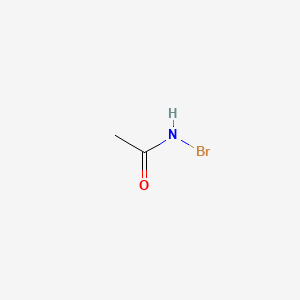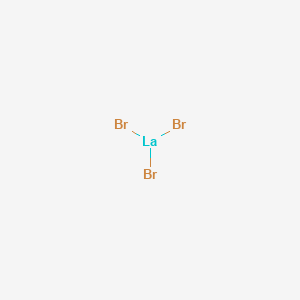
n-Bromoacetamide
Overview
Description
N-Bromoacetamide is an organic compound with the molecular formula C₂H₄BrNO. It is a brominated derivative of acetamide and exists as stable white needle-like crystals. This compound is widely used as a brominating agent in organic synthesis due to its ability to safely and efficiently introduce bromine atoms into various substrates .
Scientific Research Applications
N-Bromoacetamide has diverse applications in scientific research:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various substrates.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of brominated compounds for various industrial applications.
Mechanism of Action
Target of Action
n-Bromoacetamide (NBA) primarily targets alkenes . It is an effective reagent for the bromohydration and bromofluorination of alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the field of organic synthesis.
Mode of Action
NBA interacts with its targets (alkenes) through a process known as bromination . The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .
Biochemical Pathways
The biochemical pathways affected by NBA primarily involve the bromination of alkenes . This process can lead to the formation of various compounds, including bromoacetates and 1,2-bromofluorides . These compounds can then participate in further reactions, leading to the synthesis of various other compounds, including fluorinated steroids, fluorinated amino acids, and other fluorine analogs of biologically important molecules .
Pharmacokinetics
It’s known that nba is a stable compound that exhibits solubility in various solvents such as chcl3, h2o, and thf . This suggests that NBA could potentially be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of NBA’s action primarily involve the modification of alkenes through bromination . This can lead to the formation of various brominated compounds, which can have different properties and uses depending on their structure. For instance, the reaction of NBA with olefins leads to the formation of 2-bromo-N-bromoacetimidates , a new class of compounds.
Action Environment
The action of NBA can be influenced by various environmental factors. For instance, the reaction conditions can be modified to yield different products . Conducting the reaction in acetic acid can lead to the formation of bromoacetates, while employing anhydrous HF (hydrofluoric acid) in ether allows for the synthesis of 1,2-bromofluorides . Therefore, the action, efficacy, and stability of NBA can be significantly influenced by the reaction environment.
Safety and Hazards
NBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .
Future Directions
Several important advances in enantioselective bromofunctionalization of alkenes using NBA have been reported . This includes the use of NBA in expanding the scope of diastereoselective bromofunctionalization of alkenes . Examples include bromine initiated cyclic ether cascades and novel multicomponent reactions (MCRs) .
Biochemical Analysis
Biochemical Properties
n-Bromoacetamide plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to react with olefins to form 2-bromo-N-bromoacetimidates through a free radical reaction followed by ionic addition . This interaction is significant in the study of enzyme mechanisms and protein modifications. This compound can also modify amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect sodium channels in cells, altering their function and impacting cellular excitability . These modifications can have downstream effects on various cellular processes, including metabolism and gene regulation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromoacetamide can be synthesized through the bromination of acetamide. The process involves dissolving acetamide in bromine and cooling the solution to 0–5°C. An ice-cold aqueous 50% potassium hydroxide solution is then added in small portions with continuous cooling and swirling until the color becomes light yellow. The reaction mixture is allowed to stand at 0–5°C for 2–3 hours, followed by extraction with chloroform and crystallization from hexane to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically stored in a cool, dry place protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-Bromoacetamide primarily undergoes bromination reactions. It is used in the Wohl-Ziegler bromination, where it selectively brominates allylic and benzylic positions in alkenes and aromatic compounds . This reaction is facilitated by the formation of free radicals.
Common Reagents and Conditions:
Reagents: this compound, alkenes, aromatic compounds.
Conditions: Typically carried out in solvents like diethyl ether at room temperature or slightly elevated temperatures.
Major Products:
Allylic Bromides: Formed from the bromination of alkenes.
Benzylic Bromides: Formed from the bromination of alkylated aromatic compounds.
Comparison with Similar Compounds
N-Bromosuccinimide: Another brominating agent used in organic synthesis.
N-Bromophthalimide: Similar in reactivity and used for bromination reactions.
1,3-Dibromo-5,5-dimethylhydantoin: A more reactive brominating agent compared to N-Bromoacetamide.
Uniqueness: this compound is unique due to its moderate reactivity, making it suitable for selective bromination reactions. It is less reactive than 1,3-Dibromo-5,5-dimethylhydantoin but more reactive than N-Bromophthalimide, providing a balance between reactivity and selectivity .
Properties
IUPAC Name |
N-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTQNRFWXBXZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO | |
| Record name | N-BROMOACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024633 | |
| Record name | N-Bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-bromoacetamide is a white powder. (NTP, 1992) | |
| Record name | N-BROMOACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | N-BROMOACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
79-15-2 | |
| Record name | N-BROMOACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Bromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-bromoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BROMOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
226 °F (NTP, 1992) | |
| Record name | N-BROMOACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)








